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Compound of Interest

Compound Name: Verapamil-d7

Cat. No.: B15138418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This

isotopically labeled compound serves as a critical internal standard for pharmacokinetic and

metabolic studies, enabling precise quantification in complex biological matrices. This

document outlines the synthetic strategies, detailed analytical characterization, and relevant

experimental protocols.

Physicochemical Properties
Verapamil-d7 shares the same core structure as Verapamil, with seven deuterium atoms

strategically incorporated, typically on the isopropyl group. This substitution results in a higher

molecular weight, which is essential for its use in mass spectrometry-based assays.

Property Value

Molecular Formula C₂₇H₃₁D₇N₂O₄

Molecular Weight 461.64 g/mol

Monoisotopic Mass 461.32709492 Da

Appearance White Solid
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Synthesis of Verapamil-d7
The synthesis of Verapamil-d7 involves a multi-step process that introduces deuterium atoms

into the molecular structure. While specific, detailed protocols are often proprietary, the general

synthetic approach can be inferred from the synthesis of deuterated verapamil analogs. A

common strategy involves the use of deuterated starting materials.

One reported pathway for a related deuterated analog, (-)-Verapamil-d6, starts with ring-

trideuterated 3,4-dimethoxyphenylacetic acid.[1] Further deuterium incorporation is achieved

on the N-methyl-3,4-dimethoxyphenethylamine moiety.[1] For Verapamil-d7, a similar strategy

would be employed, utilizing a deuterated isopropyl group precursor.

A generalized synthetic workflow is depicted below:

Starting Materials

Synthetic Steps Final Product

Deuterated Isopropyl Precursor

Alkylation with
Deuterated Moiety

3,4-Dimethoxyphenylacetonitrile
Derivative Coupling Reaction

Purification
(e.g., Chromatography) Verapamil-d7

Click to download full resolution via product page

A generalized workflow for the synthesis of Verapamil-d7.

Characterization of Verapamil-d7
The identity, purity, and isotopic enrichment of Verapamil-d7 are confirmed through a

combination of analytical techniques, primarily mass spectrometry and nuclear magnetic

resonance spectroscopy.

Mass Spectrometry
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Mass spectrometry (MS) is a cornerstone for the characterization of Verapamil-d7. It confirms

the molecular weight and provides information on the fragmentation pattern, which is crucial for

developing quantitative assays. High-resolution mass spectrometry (HRMS) can precisely

determine the elemental composition.

Typical MS Fragmentation: The fragmentation of Verapamil, and by extension Verapamil-d7,

involves cleavage at several key bonds. The major fragment ions of unlabeled Verapamil are

observed at m/z 303, 165, and 150. These correspond to the cleavage of the bond between the

quaternary carbon and the propyl chain, and the benzylic cleavage of the dimethoxyphenethyl

group, respectively. For Verapamil-d7, the corresponding fragment containing the deuterated

isopropyl group would show a mass shift of +7 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the specific sites of deuterium

incorporation.

¹H NMR: The proton NMR spectrum of Verapamil-d7 will be similar to that of Verapamil, but

with significantly reduced or absent signals corresponding to the protons on the isopropyl

group, confirming successful deuteration.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the

molecule. The carbons bearing deuterium will exhibit coupling (C-D coupling) and may show

a slight isotopic shift.

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming

the locations of isotopic labeling.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of Verapamil-d7. A reversed-

phase HPLC method with UV detection is typically employed. Commercial suppliers of

Verapamil-d7 hydrochloride report purities of 99.7% by HPLC.[2]

Experimental Protocols
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Detailed, step-by-step experimental protocols for the synthesis of Verapamil-d7 are not readily

available in the public domain. However, a general protocol for the analysis of Verapamil and

its deuterated analog in biological fluids by LC-MS has been described.

LC-MS/MS Method for Quantification of Verapamil and [²H₇]Verapamil:[3]

Sample Preparation: Solid-phase extraction (SPE) using end-capped CN- and C2 cartridges.

[3]

Chromatography: LUNA C8 analytical column (150x2 mm I.D., 5 µm particle size).

Mobile Phase: A gradient of 5 mM ammonium acetate and acetonitrile (from 70:30 to 40:60).

Flow Rate: Not specified in the abstract.

Run Time: 15 minutes.

Detection: Mass spectrometer operated in the selected-ion monitoring (SIM) mode.

Limit of Quantification (LOQ): 1 pmol/ml in plasma and intestinal perfusate.

Conclusion
Verapamil-d7 is an indispensable tool in modern drug development and clinical pharmacology.

Its synthesis requires careful control of deuterated reagents and reaction conditions. Thorough

characterization by mass spectrometry, NMR, and HPLC is crucial to ensure its identity, purity,

and isotopic enrichment for its application as a reliable internal standard in quantitative

bioanalytical methods. The analytical methods outlined provide a robust framework for its use

in demanding research environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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